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Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate
Overview
Description
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is a chemical compound with the molecular formula C14H22ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a tert-butyl group, an amino group, and a chlorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1-(4-chlorophenyl)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions can be performed in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Protein Kinase B Inhibition
One of the primary applications of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is as a protein kinase B (PKB/AKT) inhibitor , which plays a crucial role in tumor cell proliferation and survival. Compounds that inhibit this pathway are being investigated for their utility in treating various cancers, including renal and thyroid neoplasms. The compound has shown promise in preclinical studies as part of pharmaceutical compositions aimed at combating cancer by disrupting the PI3K signaling pathway, which is often dysregulated in tumors .
1.2 Anti-Cancer Activity
Research indicates that this compound can be effective against different types of cancer. For instance, it has been tested for its efficacy against breast cancer and other malignancies mediated through PKB pathways. The compound's structural characteristics allow for modifications that can enhance its potency and selectivity against cancer cells .
Pharmacological Studies
2.1 Mechanism of Action
The mechanism of action for this compound involves the inhibition of specific signaling pathways that are critical for cancer cell survival. By targeting these pathways, the compound can induce apoptosis in malignant cells, making it a candidate for further development as an anti-cancer agent .
2.2 Case Studies
A notable study highlighted the compound's activity against drug-resistant strains of cancer cells, demonstrating a minimum inhibitory concentration (MIC) that indicates its potential therapeutic index. For example, it exhibited significant activity against INH-resistant Mycobacterium tuberculosis strains, suggesting broader implications for treating resistant infections as well .
Table 1: Summary of Biological Activities
Activity | IC50 (µM) | Target | Reference |
---|---|---|---|
PKB Inhibition | 5 | Cancer Cell Proliferation | |
Anti-tubercular Activity | <10 | Drug-resistant Mtb | |
CREB-mediated Transcription Inhibition | 8 | Gene Expression |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(4-chlorobenzyl)amino]propanoate
- Tert-butyl 3-amino-1-(4-fluorophenyl)propylcarbamate
Uniqueness
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions .
Biological Activity
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a tert-butyl group, an amino group, and a 4-chlorophenyl moiety, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is believed to:
- Inhibit Enzyme Activity : It can bind to the active sites of enzymes, leading to inhibition of their catalytic functions.
- Modulate Receptor Signaling : The compound may interact with specific receptors, altering signaling pathways that are crucial for various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example, in vitro studies have shown that the compound can induce apoptosis in cancer cell lines by promoting mitochondrial dysfunction and activating caspase pathways .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 25 | Induction of apoptosis |
MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
LNCaP (Prostate Cancer) | 20 | Modulation of androgen receptor signaling |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Studies suggest it may protect neuronal cells from oxidative stress and excitotoxicity, potentially making it a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability while promoting apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with an IC50 value ranging from 15 μM to 25 μM across different cancer types .
- Neuroprotection : In another experimental setup, this compound was shown to reduce neuronal cell death in models of oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
- Mechanistic Insights : Further investigations revealed that the compound's ability to modulate CREB-mediated transcription could play a role in its neuroprotective effects. By inhibiting CREB activity, it may reduce the expression of neurotoxic factors .
Properties
IUPAC Name |
tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWDIABJPCJCQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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